Product packaging for 2-[2-(4-Methylphenyl)vinyl]naphthalene(Cat. No.:)

2-[2-(4-Methylphenyl)vinyl]naphthalene

Cat. No.: B371517
M. Wt: 244.3g/mol
InChI Key: CXELECXZLMQZEW-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-Methylphenyl)vinyl]naphthalene is an organic compound based on the naphthalene scaffold, a versatile bicyclic aromatic hydrocarbon well-regarded in chemical research . This particular derivative features a vinyl bridge connected to a 4-methylphenyl group, which may influence its photophysical properties and molecular packing. Such styryl-naphthalene structures are of significant interest in the development of advanced organic materials. Potential research applications for this compound include serving as a building block or intermediate in the synthesis of organic semiconductors, luminescent compounds, and liquid crystalline materials . Its extended conjugated system, due to the naphthalene core and vinyl linkage, makes it a candidate for studies in organic light-emitting diodes (OLEDs) or as a fluorophore in sensor development. Researchers also value naphthalene derivatives for their role in supramolecular chemistry and the study of π-π stacking interactions . This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16 B371517 2-[2-(4-Methylphenyl)vinyl]naphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H16

Molecular Weight

244.3g/mol

IUPAC Name

2-[(Z)-2-(4-methylphenyl)ethenyl]naphthalene

InChI

InChI=1S/C19H16/c1-15-6-8-16(9-7-15)10-11-17-12-13-18-4-2-3-5-19(18)14-17/h2-14H,1H3/b11-10-

InChI Key

CXELECXZLMQZEW-KHPPLWFESA-N

SMILES

CC1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3C=C2

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Advanced Spectroscopic and Morphological Characterization for Elucidating Structure Function Relationships

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy is a powerful tool to investigate the electronic structure and excited-state properties of conjugated molecules like 2-[2-(4-Methylphenyl)vinyl]naphthalene. These studies are fundamental to elucidating the nature of its electronic transitions and photophysical behavior.

Ultraviolet-Visible Absorption Spectroscopy

Ultraviolet-visible (UV-Vis) absorption spectroscopy reveals the electronic transitions from the ground state to various excited states upon absorption of light. For this compound, the UV-Vis spectrum is dominated by intense absorption bands in the ultraviolet region, corresponding to π-π* transitions within the extended conjugated system formed by the naphthalene (B1677914) ring, the vinyl bridge, and the methyl-substituted phenyl ring.

A study on trans-4-(dimethylamino)-4'-cyanostilbene (DCS), a push-pull substituted stilbene (B7821643), demonstrated that the absorption spectra evolve systematically with solvent polarity. This solvatochromism is indicative of changes in the electronic distribution upon excitation. Although this compound lacks the strong push-pull character of DCS, some degree of solvatochromism can be anticipated due to the inherent polarity of the naphthalene and methylphenyl groups.

Table 1: Representative UV-Vis Absorption Data for Related Compounds

CompoundSolventAbsorption Maximum (λ_max) [nm]
trans-StilbeneCyclohexane~295
1-PhenylnaphthaleneVarious~290
NaphthaleneHexane~275
2-Methylnaphthalene (B46627)Not SpecifiedNot Specified

This table provides comparative data for related structures to infer the expected absorption region for this compound.

Photoluminescence Spectroscopy (Fluorescence and Phosphorescence)

Photoluminescence spectroscopy, encompassing fluorescence and phosphorescence, provides information about the de-excitation pathways of the electronically excited molecule. Stilbene derivatives are well-known for their fluorescent properties.

Fluorescence: this compound is expected to be a fluorescent molecule, emitting light in the violet-to-blue region of the electromagnetic spectrum. The fluorescence emission occurs at a longer wavelength than the absorption, a phenomenon known as the Stokes shift. The quantum yield and lifetime of the fluorescence are key parameters that quantify the efficiency and dynamics of the emission process.

While specific fluorescence data for the target compound is scarce in the provided search results, the photophysical properties of similar compounds offer a comparative basis. For example, many stilbene and naphthalene derivatives are known to be highly fluorescent. The fluorescence quantum yield is sensitive to the molecular structure and the surrounding environment. For instance, restrictions in the molecular motion, such as in a rigid matrix or in an aggregated state, can lead to an enhancement of the fluorescence emission, a phenomenon known as aggregation-induced emission (AIE).

Phosphorescence: Phosphorescence, the emission of light from a triplet excited state, is generally a less efficient process for stilbene derivatives at room temperature in fluid solutions due to the efficient fluorescence and non-radiative decay pathways from the singlet excited state. The intersystem crossing from the singlet to the triplet state is often slow. Therefore, phosphorescence from this compound would likely be weak and only observable at low temperatures in a rigid matrix.

Table 2: Representative Photoluminescence Data for Related Compounds

CompoundSolvent/ConditionEmission Maximum (λ_em) [nm]Fluorescence Quantum Yield (Φ_F)
trans-StilbeneCyclohexane~350~0.05
NaphthaleneCyclohexane~322~0.23
2-MethylnaphthaleneNot SpecifiedNot SpecifiedNot Specified

This table provides comparative data for related structures to infer the expected emission properties of this compound.

Time-Resolved Emission and Transient Absorption Spectroscopy for Excited-State Dynamics

Time-resolved emission spectroscopy is employed to measure the lifetime of the excited state, providing insights into the rates of radiative and non-radiative decay processes. For fluorescent stilbenoid compounds, the fluorescence lifetimes are typically in the nanosecond timescale. These measurements are crucial for understanding the dynamics of the excited state, including processes like conformational relaxation and intersystem crossing.

Transient absorption spectroscopy is a powerful technique to probe the excited-state absorption of short-lived species. Upon excitation with a laser pulse, the absorption of the transient excited singlet and triplet states can be monitored. This technique provides direct information about the population and decay kinetics of these excited states, which is essential for a complete understanding of the photophysical pathways. A study on trans-4-(dimethylamino)-4'-cyanostilbene (DCS) utilized femtosecond time-resolved emission spectroscopy to examine its photophysics and solvent-dependent excited-state dynamics. nih.gov

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within this compound by probing its characteristic vibrational modes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions in a molecule. The resulting spectrum serves as a molecular fingerprint, with specific absorption bands corresponding to particular functional groups and vibrational motions.

For this compound, the IR spectrum is expected to exhibit a series of characteristic bands that confirm its structure. These include:

Aromatic C-H stretching vibrations: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching vibrations: From the methyl group, expected around 2960-2850 cm⁻¹.

C=C stretching vibrations: Of the vinyl group and the aromatic rings, appearing in the 1650-1450 cm⁻¹ range. The trans-disubstituted vinyl group should show a characteristic C=C stretching band.

Out-of-plane C-H bending vibrations: These are particularly informative for determining the substitution patterns of the aromatic rings and are found in the 1000-650 cm⁻¹ region. A strong band characteristic of the trans-vinylene C-H wagging is expected around 965 cm⁻¹. The substitution pattern of the naphthalene and phenyl rings will also give rise to specific bands in this region.

While a specific IR spectrum for the target compound was not found, the NIST WebBook provides IR data for related molecules like p-xylene (B151628) and (E)-stilbene, which can be used for comparison of the expected vibrational frequencies. nist.govresearchgate.net

Table 3: Expected Characteristic IR Bands for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch (CH₃)2960 - 2850
C=C Stretch (Aromatic & Vinyl)1650 - 1450
trans-Vinylene C-H Out-of-Plane Bend~965
Aromatic C-H Out-of-Plane Bends900 - 675

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of light. It is particularly sensitive to the vibrations of non-polar bonds and symmetric molecular motions. For this compound, a molecule with a highly polarizable π-electron system, Raman spectroscopy is expected to provide a rich spectrum.

The most intense bands in the Raman spectrum are anticipated to be associated with the C=C stretching vibrations of the vinyl group and the aromatic rings due to the large change in polarizability during these vibrations. The spectrum would also feature bands corresponding to in-plane and out-of-plane C-H bending modes and skeletal vibrations of the naphthalene and phenyl rings.

A study on the Raman spectra of naphthalene provides reference data for the vibrational modes of the naphthalene moiety. nih.gov Similarly, the Raman spectrum of p-xylene can be used to identify the vibrations associated with the methyl-substituted phenyl ring. nih.gov Computational studies using Density Functional Theory (DFT) are often employed to calculate and assign the vibrational frequencies in both IR and Raman spectra, providing a powerful synergy with experimental results. For instance, a combined experimental and theoretical study was performed on 2-chloro-4-methylaniline (B104755) to analyze its vibrational spectra.

Table 4: Expected Prominent Raman Bands for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
C=C Vinyl Stretch~1640
Aromatic Ring C=C Stretches1600 - 1500
Ring Breathing Modes~1000

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like this compound. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Advanced 1D and 2D NMR Techniques

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for identifying the different types of protons and carbons in the molecule. emory.edu For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the naphthalene and methylphenyl rings, the vinylic protons, and the methyl protons. The chemical shifts of the vinylic protons are indicative of the trans or cis configuration of the double bond. rsc.org

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between atoms. A COSY spectrum would reveal couplings between adjacent protons, for instance, between the vinylic protons and the aromatic protons on the adjacent rings. An HSQC spectrum correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹³C signals. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range (2-3 bond) correlations, providing crucial information for assembling the complete molecular structure. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, which is particularly useful for confirming stereochemistry. nih.gov

Solid-State NMR for Aggregate Studies

In the solid state, the properties of this compound are heavily influenced by intermolecular interactions and molecular packing. Solid-state NMR (ssNMR) is a powerful tool to probe the structure and dynamics in solid samples, including crystalline and amorphous phases. nih.govacs.org For π-conjugated systems like this stilbene derivative, ssNMR can provide insights into the different molecular arrangements (mesophases) present in a bulk sample. ucsb.edu

By analyzing the chemical shifts and line widths in ¹³C and ¹H ssNMR spectra, it is possible to distinguish between ordered (crystalline or π-stacked) and disordered (amorphous) regions. acs.org Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) enhance the signal of low-abundance nuclei like ¹³C and average out anisotropic interactions to provide higher resolution spectra. nih.gov Furthermore, advanced ssNMR experiments can measure internuclear distances and torsion angles, providing a detailed picture of the molecular conformation and packing in the solid state, which is critical for understanding charge transport and other solid-state properties. nih.govrsc.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can be used to determine its exact molecular mass, which in turn confirms its molecular formula. nih.gov

In addition to molecular weight determination, MS combined with tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule. nih.gov By inducing fragmentation of the molecular ion, characteristic fragment ions are produced that can provide valuable structural information. researchgate.netresearchgate.net The fragmentation pattern can reveal the presence of the naphthalene and methylphenyl moieties, as well as the vinyl linker. This information is complementary to NMR data and further confirms the proposed structure. The molecular weight of the constituent parts, naphthalene and 2-methylnaphthalene, are 128.17 g/mol and 142.20 g/mol respectively. nist.govnih.gov The vinyl group (ethenyl) has a molecular weight of 27.04 g/mol .

X-ray Diffraction (XRD) for Solid-State Molecular Packing and Crystal Structure Analysis

X-ray diffraction (XRD) is the premier technique for determining the three-dimensional arrangement of molecules in a crystalline solid. chalmers.se Single-crystal XRD analysis of this compound, if suitable crystals can be grown, would provide precise information on bond lengths, bond angles, and torsion angles. nih.gov This data reveals the molecule's conformation in the solid state and how individual molecules pack together to form the crystal lattice.

The molecular packing, including intermolecular distances and the degree of π-π stacking, is a critical determinant of the material's electronic and photophysical properties. rsc.org For organic semiconductors, the efficiency of charge transport is highly dependent on the orbital overlap between adjacent molecules, which is dictated by the packing arrangement. uq.edu.au Powder XRD can be used to identify the crystalline phases present in a bulk sample and to assess the degree of crystallinity.

Microscopy Techniques for Morphological and Thin Film Characterization

Microscopy techniques are vital for visualizing the surface and bulk morphology of materials, particularly in the context of thin films used in electronic devices. researchgate.netrsc.org

Atomic Force Microscopy (AFM) and Scanning Probe Microscopy (SPM)

There is no available information on the use of AFM or SPM to study the morphology, topography, or nanoscale properties of this compound. Such studies would typically provide insights into the material's surface features, which could be crucial for applications in thin films, coatings, or electronic devices.

In-situ/Operando Characterization for Dynamic Processes

Similarly, no data exists on in-situ or operando characterization of this compound. These advanced techniques are used to monitor the material's properties in real-time under operational conditions, which is vital for understanding dynamic processes in applications like catalysis or energy storage.

Data Tables and Research Findings

Due to the lack of available data, no data tables or detailed research findings can be presented for this compound.

Photophysical Phenomena and Excited State Dynamics in 2 2 4 Methylphenyl Vinyl Naphthalene

Electronic Energy Levels and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity and electronic properties, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.orgwpmucdn.com

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO and LUMO are the key orbitals involved in electronic transitions. The HOMO can be considered the orbital from which an electron is most easily excited, representing the molecule's electron-donating capacity, while the LUMO is the lowest energy orbital that can accept an electron. libretexts.orgyoutube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties. aimspress.com

For "2-[2-(4-Methylphenyl)vinyl]naphthalene," the electronic structure would be a hybrid of its constituent parts: the naphthalene (B1677914) ring, the vinyl bridge, and the 4-methylphenyl (tolyl) group. The extended π-conjugation across the stilbene-like structure would be expected to influence the HOMO and LUMO levels significantly.

HOMO: In similar π-conjugated systems, the HOMO is typically distributed across the entire conjugated backbone. The electron-donating nature of the methyl group on the phenyl ring would likely lead to a higher electron density of the HOMO on the tolyl-vinyl portion of the molecule.

LUMO: The LUMO is also expected to be delocalized over the π-system. The naphthalene moiety, being a larger aromatic system, could be the primary location for the LUMO's electron density. researchgate.net

The energy gap (ΔEH-L) is a key determinant of the molecule's absorption and emission characteristics. A smaller gap generally corresponds to absorption at longer wavelengths. Computational studies on naphthalene have determined its HOMO-LUMO gap to be approximately 4.75 eV. samipubco.com The introduction of the vinylphenyl group to create the extended stilbene-like structure of the title compound would be expected to decrease this gap due to increased conjugation. researchgate.net

Table 1: Theoretical Frontier Molecular Orbital Characteristics for Related Compounds

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Naphthalene -6.13 -1.38 4.75 samipubco.com

Note: The values for Naphthalene are from DFT calculations and serve as a baseline for comparison. samipubco.com Specific values for the title compound are not available.

Singlet-Triplet Energy Gap (ΔEST) and Reverse Intersystem Crossing (RISC)

The energy difference between the lowest excited singlet state (S₁) and the lowest triplet state (T₁), known as the singlet-triplet energy gap (ΔEST), is a crucial parameter governing the photophysical fate of the excited state. nih.gov

A large ΔEST typically favors fluorescence and hinders intersystem crossing (ISC) from the S₁ to the T₁ state.

A small ΔEST is a prerequisite for efficient Reverse Intersystem Crossing (RISC), a process where triplet excitons are converted back into singlet excitons through thermal energy. nih.govrsc.org This process is the cornerstone of Thermally Activated Delayed Fluorescence (TADF).

For molecules to exhibit TADF, the ΔEST should be small enough (typically < 0.2 eV) to allow for efficient RISC at room temperature. rsc.org In many donor-acceptor type molecules, a twisted geometry can help separate the HOMO and LUMO, thereby reducing the ΔEST. nih.govresearchgate.net The structure of "this compound" does not have a classic strong donor-acceptor architecture, but torsional freedom around the vinyl bond could influence the overlap between orbitals and thus affect the ΔEST. Without experimental or computational data, the precise value of ΔEST for this compound remains unknown.

Mechanisms of Light Emission and Non-Radiative Decay

Upon absorption of light, an excited molecule can return to the ground state through several pathways, including radiative processes like fluorescence and phosphorescence, and non-radiative decay.

Fluorescence and Its Efficiency

Fluorescence is the emission of a photon from the relaxation of an electron from the S₁ state to the ground state (S₀). The efficiency of this process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. horiba.comresearchgate.net

Naphthalene derivatives are known to be fluorescent, often with high quantum yields and excellent photostability due to their rigid, planar π-conjugated systems. nih.gov For example, naphthalene itself has a fluorescence quantum yield of 0.23 in cyclohexane, while 2-methylnaphthalene (B46627) has a value of 0.271. aatbio.comchegg.com The extended conjugation in "this compound" would likely shift its fluorescence to longer wavelengths compared to naphthalene. The quantum yield would depend on the competition between radiative decay (fluorescence) and non-radiative pathways like internal conversion and intersystem crossing.

Table 2: Fluorescence Quantum Yields for Related Compounds

Compound Quantum Yield (ΦF) Solvent
Naphthalene 0.23 Cyclohexane aatbio.com
1-Methylnaphthalene 0.271 Not specified chegg.com

Room-Temperature Phosphorescence (RTP)

Phosphorescence is the radiative decay from an excited triplet state (T₁) to the singlet ground state (S₀). This process is spin-forbidden, resulting in much longer emission lifetimes compared to fluorescence. Typically, phosphorescence in organic molecules is only observed at low temperatures in rigid matrices. However, Room-Temperature Phosphorescence (RTP) can be achieved by suppressing non-radiative decay of the triplet state, for instance, by embedding the molecule in a rigid host matrix or through crystal packing that restricts molecular motion. chinesechemsoc.orgrsc.org

Naphthalene derivatives have been shown to exhibit RTP under specific conditions, such as when incorporated into host-guest systems or certain crystal structures. chinesechemsoc.orgresearchgate.netresearchgate.net For "this compound," the potential for RTP would largely depend on its solid-state packing and the rigidity of its environment. The presence of the vinyl linkage allows for rotational freedom, which could be a pathway for non-radiative decay, potentially quenching phosphorescence unless this motion is restricted.

Thermally Activated Delayed Fluorescence (TADF)

TADF is a mechanism that allows for the harvesting of triplet excitons for light emission, leading to high internal quantum efficiencies. nih.gov As described in section 4.1.2, TADF relies on a small ΔEST to enable efficient RISC, where triplet states are converted to emissive singlet states via thermal energy. rsc.org This results in a delayed fluorescence component with the same spectrum as the prompt fluorescence but a much longer lifetime. researchgate.net

The key structural feature for most TADF molecules is the spatial separation of the HOMO and LUMO, often achieved in donor-acceptor systems. nih.gov While "this compound" is primarily a conjugated hydrocarbon, subtle charge-transfer character could exist. Whether the ΔEST is small enough to permit efficient TADF is unknown. Stilbene (B7821643) derivatives have been investigated as components in TADF systems, but typically as photocatalysts or parts of more complex donor-acceptor structures, rather than as standalone TADF emitters themselves. rsc.orgresearchgate.net Therefore, it is not possible to conclude whether this specific compound would be an efficient TADF emitter without dedicated photophysical measurements.

Exciton Dynamics and Energy Transfer Processes

Upon absorption of a photon, this compound is promoted to an electronically excited state, leading to the formation of an exciton—a quasi-particle consisting of an electron-hole pair bound by electrostatic attraction. The subsequent fate of this exciton is dictated by a series of dynamic processes, including diffusion and various quenching mechanisms.

Exciton Formation and Diffusion

The initial photoexcitation creates a localized Frenkel exciton on a single molecule. This exciton is not static; it can migrate from one molecule to another through a process known as exciton diffusion. The efficiency of this diffusion is contingent on several factors, including the strength of intermolecular electronic coupling and the spatial arrangement of the molecules. In materials with ordered domains, exciton diffusion can be relatively efficient, with typical diffusion lengths in organic semiconductors ranging from 5 to 20 nm. osti.gov

Two primary mechanisms govern exciton energy transfer: Förster Resonance Energy Transfer (FRET) and Dexter energy transfer. FRET is a non-radiative, long-range process (typically 1-10 nm) that occurs through dipole-dipole coupling between the excited donor and a ground-state acceptor molecule. nih.govpicoquant.comrsc.org Its efficiency is strongly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as their relative orientation. nih.govpicoquant.com In contrast, Dexter energy transfer is a short-range mechanism (typically < 1 nm) that involves the simultaneous exchange of electrons between the donor and acceptor, requiring wave-function overlap. uni-regensburg.de

Exciton Quenching Mechanisms

Exciton quenching refers to any process that deactivates the excited state non-radiatively, thereby reducing the fluorescence quantum yield. Several quenching mechanisms can be at play in this compound systems.

Singlet Exciton Quenching:

Concentration Quenching: At high concentrations, excited molecules can interact with ground-state molecules, leading to the formation of non-emissive or weakly emissive aggregates. This phenomenon, known as aggregation-caused quenching (ACQ), is a common cause of reduced emission in many chromophores. researchgate.netwalisongo.ac.id

Quenching by Impurities or Defects: Excitons can be trapped and non-radiatively quenched at impurity sites or structural defects within the material.

Singlet-Triplet Annihilation (STA): Interaction between a singlet exciton and a triplet exciton can lead to the quenching of the singlet state. uni-regensburg.de

Singlet-Polaron Quenching: Interaction with charge carriers (polarons) can also lead to the non-radiative decay of singlet excitons. aps.org

Triplet Exciton Quenching:

Triplet excitons, which have longer lifetimes than singlets, are also susceptible to quenching.

Triplet-Triplet Annihilation (TTA): The interaction of two triplet excitons can result in the formation of a higher-energy excited state that subsequently decays non-radiatively. aps.org

Triplet-Polaron Quenching: Similar to singlet excitons, triplet excitons can be quenched by interactions with polarons. aps.orgresearchgate.net

Intersystem Crossing to the Ground State: While less common for the emissive triplet state, non-radiative decay back to the ground state can occur.

The efficiency of these quenching processes is highly dependent on the molecular environment, concentration, and the presence of other chemical species.

Aggregation-Induced Emission (AIE) and Concentration Quenching

The emission behavior of this compound can be dramatically influenced by its physical state, particularly the degree of molecular aggregation. While many luminophores suffer from aggregation-caused quenching (ACQ), a fascinating counter-phenomenon known as Aggregation-Induced Emission (AIE) can also be observed in certain molecular architectures.

Impact of Molecular Packing on Photophysical Properties

In dilute solutions, molecules of this compound are typically well-isolated, and their photophysical properties are governed by intramolecular processes. However, as the concentration increases or when the molecules are in the solid state, intermolecular interactions become significant. The way in which the molecules pack together in the aggregated state has a profound impact on their emissive properties.

In systems that exhibit ACQ, the formation of aggregates, often with significant π-π stacking, creates pathways for non-radiative decay, leading to a decrease in fluorescence intensity. researchgate.netwalisongo.ac.id Conversely, molecules that exhibit AIE are often non-emissive or weakly emissive in solution due to efficient non-radiative decay pathways facilitated by intramolecular motions, such as rotations or vibrations. ust.hk In the aggregated state, these intramolecular motions are restricted, which blocks the non-radiative decay channels and opens up the radiative pathway, leading to a significant enhancement of fluorescence. ust.hknih.gov The restriction of intramolecular rotation (RIR) is a widely accepted mechanism for AIE in many stilbene and tetraphenylethylene derivatives. nih.govresearchgate.net

Excimer and Exciplex Formation

At high concentrations, excited molecules can interact with neighboring ground-state molecules to form transient, excited-state dimers known as excimers (if the molecules are identical) or exciplexes (if the molecules are different). ossila.comvlabs.ac.in

Excimer Formation: An excimer is formed when an excited molecule associates with a ground-state molecule of the same species. This excited-state dimer has a lower energy than the excited monomer, resulting in a characteristic broad and structureless emission band that is red-shifted compared to the monomer fluorescence. ossila.comgithub.io The formation of excimers is a concentration-dependent process and is often observed in aromatic compounds like naphthalene. vlabs.ac.in

Exciplex Formation: An exciplex is an excited-state complex formed between two different molecules, one acting as an electron donor and the other as an electron acceptor. ossila.comvlabs.ac.in Exciplex emission is also characterized by a broad, structureless, and red-shifted band. vlabs.ac.in The formation and emission characteristics of exciplexes are highly sensitive to the solvent polarity due to their charge-transfer character. stackexchange.com

The table below summarizes the key differences between excimer and exciplex emission.

FeatureExcimer EmissionExciplex Emission
Interacting Species Identical molecules (one excited, one ground state)Different molecules (one excited donor, one ground-state acceptor)
Emission Spectrum Broad, structureless, red-shifted from monomerBroad, structureless, red-shifted from monomer
Concentration Dependence Increases with increasing concentrationDependent on the concentration of both species
Solvent Polarity Effect Generally less sensitiveHighly sensitive to solvent polarity

Influence of Molecular Conformation and Topology on Excited-State Behavior

The central vinyl bridge in stilbene-like molecules allows for torsional (twisting) motions around the single and double bonds in the excited state. unige.chntu.edu.tw These torsional motions are often coupled to non-radiative decay pathways. For instance, in many stilbene derivatives, photoisomerization from the trans to the cis isomer occurs via twisting around the central double bond in the excited state, which can be a major deactivation pathway that competes with fluorescence. unige.ch

The planarity of the molecule is another crucial factor. A more planar conformation generally leads to a more extended π-conjugation, which can affect the absorption and emission wavelengths. Deviations from planarity, such as twisting of the phenyl and naphthyl rings relative to the vinyl bridge, can disrupt this conjugation and alter the electronic properties. The presence of the methyl group on the phenyl ring can introduce steric hindrance that influences the preferred ground-state and excited-state geometries. nih.gov

The interplay between the electronic character of the naphthalene and methyl-substituted phenyl moieties and the conformational flexibility of the vinyl linker dictates the nature of the lowest excited state and its subsequent relaxation pathways. For example, the relative energies of locally excited and charge-transfer states can be modulated by the torsional angles within the molecule. In some donor-acceptor stilbenes, a twisted intramolecular charge-transfer (TICT) state can be formed, which is often weakly emissive and provides a non-radiative decay channel. ntu.edu.tw The propensity to form such states is highly dependent on the specific molecular topology and the polarity of the surrounding medium.

Solvent Effects and Environmental Responsiveness of Photophysical Properties of this compound

The photophysical properties of stilbene-like diarylethenes, including this compound, are intricately linked to their molecular environment. The polarity, viscosity, and specific interactions of the surrounding solvent can significantly influence the electronic absorption and emission characteristics, as well as the dynamics of the excited states. This environmental responsiveness, known as solvatochromism, arises from the differential solvation of the ground and excited electronic states of the molecule.

Solvatochromic Behavior

In molecules like this compound, where a change in the dipole moment occurs upon electronic excitation, the extent of stabilization of the excited state by the solvent dipoles dictates the observed spectral shifts. Generally, an increase in solvent polarity leads to a more pronounced stabilization of a more polar excited state compared to the ground state. This results in a bathochromic (red) shift in the fluorescence emission spectrum.

While specific experimental data for this compound is not extensively available in the public domain, the behavior of analogous vinyl-substituted naphthalenes and stilbene derivatives provides a strong basis for predicting its solvatochromic properties. For instance, in nonpolar solvents such as hexane and cyclohexane, the absorption and emission spectra are expected to be at shorter wavelengths, reflecting the intrinsic electronic transitions of the molecule with minimal solvent perturbation. As the solvent polarity increases, moving to solvents like dichloromethane (B109758), acetone, and acetonitrile, a progressive red shift in the emission maximum is anticipated.

The magnitude of this shift can be correlated with solvent polarity functions, such as the Lippert-Mataga equation, which relates the Stokes shift to the dielectric constant and refractive index of the solvent. Such analyses can provide insights into the change in dipole moment upon excitation.

Influence on Excited-State Dynamics

The solvent environment not only affects the spectral positions but also plays a crucial role in the non-radiative decay pathways of the excited state, thereby influencing the fluorescence quantum yield and lifetime. For stilbenoid compounds, a primary non-radiative decay channel is the photoisomerization around the vinyl double bond (trans-cis isomerization).

The efficiency of this isomerization process is often dependent on the viscosity of the solvent. In low-viscosity solvents, the molecule can more freely undergo the necessary conformational changes in the excited state, leading to efficient non-radiative decay and consequently, a lower fluorescence quantum yield and a shorter fluorescence lifetime. Conversely, in more viscous solvents, the rotational motion required for isomerization is hindered. This suppression of the non-radiative decay pathway can lead to a significant increase in the fluorescence quantum yield and a longer lifetime. This phenomenon is known as viscosity-induced fluorescence enhancement.

Data on Photophysical Properties in Various Solvents

While comprehensive experimental data for this compound remains to be fully documented in publicly accessible literature, the following table presents hypothetical data based on the expected behavior of similar compounds to illustrate the anticipated solvent effects.

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f, ns)
n-Hexane1.8833038042000.151.2
Toluene2.3833238544500.201.5
Dichloromethane8.9333539549500.352.8
Acetone20.733640556000.453.5
Acetonitrile37.533841561000.504.0
Ethylene Glycol37.733842064000.655.2

Note: The data in this table is illustrative and intended to represent the expected trends in the photophysical properties of this compound in response to solvent polarity and viscosity. Actual experimental values may vary.

Computational and Theoretical Investigations of Electronic Structure and Reactivity

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. For a molecule of this size, a combination of methods would typically be employed to balance accuracy and computational cost.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, used to determine the electronic ground state properties of molecules. A typical DFT study on 2-[2-(4-Methylphenyl)vinyl]naphthalene would involve geometry optimization to find the lowest energy structure. From this, one could calculate key parameters such as bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. Furthermore, DFT calculations yield crucial energetic information, including the total energy, heats of formation, and vibrational frequencies. These calculations are foundational for understanding the molecule's stability and conformational preferences.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the optical properties of this compound, such as its absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. researchgate.net TD-DFT calculations provide information about the energies of electronic excited states. researchgate.net This allows for the prediction of the UV-Visible absorption spectrum, identifying the wavelengths of light the molecule is likely to absorb. Key outputs include excitation energies, oscillator strengths (which relate to the intensity of absorption peaks), and the nature of the electronic transitions (e.g., π-π* transitions). researchgate.net

Ab Initio Methods for Electronic Structure

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to obtain highly accurate benchmark energies and properties for this compound. These methods are often used to validate the results obtained from more computationally efficient DFT calculations.

Frontier Molecular Orbital (FMO) Analysis and Electron Delocalization

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energies and spatial distributions of these orbitals are critical for understanding the electronic behavior of this compound.

Charge Transfer Characteristics in π-Conjugated Systems

In π-conjugated systems, the absorption of light can lead to a redistribution of electron density, known as charge transfer (CT). uni-tuebingen.de For this compound, with its naphthalene (B1677914) and tolyl groups, one could investigate the possibility of intramolecular charge transfer (ICT) upon excitation. Analysis of the HOMO and LUMO distributions would be key. For instance, if the HOMO is primarily located on one part of the molecule (e.g., the tolyl group, which is electron-donating) and the LUMO on another (e.g., the naphthalene group), this would indicate a propensity for charge transfer from the tolyl to the naphthalene moiety upon electronic excitation. TD-DFT calculations can also quantify the extent and direction of such charge transfers. rsc.org

Localization and Delocalization of Molecular Orbitals

The degree to which the molecular orbitals are spread out (delocalized) or confined to specific regions (localized) is fundamental to the properties of a conjugated molecule. The π-orbitals in this compound are expected to be significantly delocalized across the entire naphthalene-vinyl-phenyl framework. This delocalization is responsible for its potential color, fluorescence, and ability to conduct charge. Computational methods can visualize these orbitals and quantify their delocalization, providing insight into the electronic communication between the different aromatic parts of the molecule. The analysis of orbital shapes reveals how electrons are distributed and how this distribution changes between the ground and excited states, which is crucial for predicting reactivity and material properties. researchgate.netchemrxiv.org

Prediction of Optoelectronic and Nonlinear Optical (NLO) Properties

The extended π-conjugated system of this compound, formed by the connection of naphthalene and a substituted benzene (B151609) ring through a vinyl bridge, suggests its potential for interesting optoelectronic and nonlinear optical (NLO) properties. Computational methods are instrumental in predicting these properties.

Nonlinear optical (NLO) properties are crucial for applications in technologies like optical switching and frequency conversion. mdpi.com These properties are governed by the molecule's response to an external electric field, quantified by polarizability (α) and hyperpolarizabilities (β, γ). Density Functional Theory (DFT) is a common method for calculating these parameters. researchgate.netrsc.org For molecules with large NLO responses, often described as push-pull systems, the arrangement of electron-donating and electron-withdrawing groups across the π-system is key. mdpi.com

In this compound, the methyl group is a weak electron donor, while the naphthalene moiety can act as a π-electron system. Theoretical calculations on similar stilbene (B7821643) and naphthalene derivatives show that substitutions on the aromatic rings significantly influence the NLO response. researchgate.netrsc.org DFT calculations, often using functionals like B3LYP or CAM-B3LYP, can predict the components of the polarizability and hyperpolarizability tensors. unamur.bersc.org

Calculations for stilbene analogues have shown that both the length of the π-electron system and the "push-pull" mechanism enhance NLO properties. researchgate.net Solvent effects can also cause a significant discrepancy between calculated and experimental values, making their inclusion in models important. researchgate.net The first hyperpolarizability (β), a measure of the second-order NLO response, can be significantly altered by rotational motion around single bonds, though structures with larger dipole moments are often favored. researchgate.net

A hypothetical DFT study on this compound would likely involve geometry optimization followed by frequency calculations to confirm a true energy minimum. unamur.be Then, polarizability and hyperpolarizability would be computed. The results would be compared to parent molecules like stilbene and naphthalene to assess the effect of the specific substitution pattern.

Table 1: Illustrative Calculated NLO Properties for Stilbene-like Compounds (Hypothetical Data) This table is for illustrative purposes and does not represent experimentally verified data for this compound.

CompoundMethodMean Polarizability (α, a.u.)First Hyperpolarizability (β, a.u.)

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. nih.gov For a flexible molecule like this compound, MD simulations can provide detailed insights into its conformational landscape and how it interacts with other molecules in condensed phases. Such simulations model the motions of atoms over time by solving Newton's equations of motion. nih.govnih.gov

A key aspect for this molecule is the torsional freedom around the single bonds of the vinyl linker, which allows for different spatial arrangements (conformers) of the naphthalene and phenyl rings. MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. researchgate.netyoutube.com This is crucial as the conformation can significantly affect the molecule's electronic properties and its ability to pack in a solid state.

Furthermore, MD simulations are essential for studying intermolecular interactions. In a solid or aggregated state, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to be significant. nih.govrsc.orgresearchgate.net These interactions govern the self-assembly and morphology of materials, which in turn dictate their bulk properties. rsc.org MD simulations can characterize the preferred stacking arrangements (e.g., parallel-displaced or T-shaped) and quantify the strength of these interactions. researchgate.net Studies on other stilbenoids have used MD to investigate interactions within amorphous solid dispersions, revealing how intermolecular hydrogen bond networks are affected by the presence of other molecules. nih.gov

Reaction Pathway and Mechanism Elucidation through Computational Modeling

Computational modeling is invaluable for elucidating the detailed mechanisms of chemical reactions. For the synthesis of this compound, common methods include the Wittig reaction, Horner-Wadsworth-Emmons olefination, and palladium-catalyzed coupling reactions like the Heck or Suzuki reactions. uliege.benih.govwiley-vch.de

Theoretical chemistry can map the entire reaction coordinate, from reactants to products, through transition states. By calculating the energies of all intermediates and transition states, the most likely reaction pathway can be determined. For instance, in a Heck reaction involving a naphthalene derivative and 4-methylstyrene, computational modeling could investigate the oxidative addition, migratory insertion, and reductive elimination steps.

Similarly, for a Wittig reaction, modeling could explore the formation of the oxaphosphetane intermediate and its subsequent decomposition to form the alkene and triphenylphosphine (B44618) oxide. nih.gov These studies often employ DFT to calculate the potential energy surface. rsc.org Theoretical investigations into the oxidation mechanisms of naphthalene initiated by radicals have demonstrated the power of these methods in identifying predominant reaction pathways and calculating kinetic rate constants. nih.govresearchgate.netresearchgate.net Such an approach for the synthesis of this compound would provide a deep understanding of the reaction, potentially leading to the optimization of reaction conditions for higher yields and selectivity. researchgate.net

Theoretical Modeling of Structure-Property Relationships

Theoretical modeling of structure-property relationships aims to develop predictive models that link the chemical structure of a molecule to its physical, chemical, or biological properties. A primary method in this field is Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) modeling. nih.govnih.gov These models use calculated molecular descriptors to build a mathematical relationship with an experimentally measured property.

For a series of compounds related to this compound, a QSAR/QSPR model could be developed to predict properties like NLO activity, electronic bandgap, or even biological activity. nih.govnih.gov The first step involves calculating a wide range of molecular descriptors, which can be constitutional, topological, geometric, or quantum-chemical in nature. For example, descriptors could include molecular weight, surface area, dipole moment, and frontier molecular orbital (HOMO/LUMO) energies.

Once the descriptors are calculated for a set of known molecules (a training set), statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build the model. nih.govyoutube.com Studies on stilbene derivatives have successfully used 3D-QSAR models to understand inhibitory activity against enzymes, identifying key molecular features for bioactivity. nih.gov Similarly, QSAR models for estrogenic stilbene derivatives have identified essential physicochemical descriptors that contribute to their biological function. nih.gov For naphthalene-based copolymers, theoretical modeling has been used to establish relationships between the chemical structure (e.g., addition of specific substituents) and properties like the optical band gap and charge carrier mobility. researchgate.net A similar approach for derivatives of this compound could accelerate the discovery of new materials with tailored properties.

Reactivity, Chemical Transformations, and Derivatization Studies

Reactions of the Vinyl Moiety

The carbon-carbon double bond (vinyl group) is the most reactive site for additions and polymerization reactions. Its reactivity is influenced by the attached naphthalene (B1677914) and methylphenyl aromatic systems, which stabilize intermediates through resonance.

Electrophilic and Nucleophilic Additions

The vinyl group of 2-[2-(4-Methylphenyl)vinyl]naphthalene is electron-rich, making it susceptible to attack by electrophiles. libretexts.org In a typical electrophilic addition, an electrophile (E⁺) attacks the π-bond, leading to the formation of a carbocation intermediate. This carbocation is stabilized by resonance delocalization across both the naphthalene and the tolyl rings. The subsequent attack by a nucleophile (Nu⁻) completes the addition. libretexts.org The general mechanism involves a two-step process: initial electrophilic attack forming a carbocation, followed by nucleophilic capture. libretexts.org The regioselectivity of this addition is governed by the formation of the more stable carbocation. For instance, in the addition of hydrogen halides (HX), the hydrogen atom (electrophile) will add to the carbon that results in the most stabilized carbocation, a principle that is central to understanding these reactions. libretexts.org All hydrogen halides (HBr, HCl, HI, HF) can participate in this type of reaction. libretexts.org

While less common for simple alkenes, nucleophilic additions to the vinyl moiety can occur, particularly if the aromatic rings are substituted with strong electron-withdrawing groups, which would make the vinyl carbons more electrophilic. Furthermore, conjugate addition of nucleophiles is a known reaction for vinyl-substituted heterocyclic compounds, often proceeding under basic conditions or with organometallic reagents. mdpi.com In a related context, silver-catalyzed aza-electrophilic addition reactions have been demonstrated with vinylnaphthalenes and azodicarboxylates, leading to dearomatization products through a formal [4+2] cycloaddition pathway. nih.gov This suggests that the vinyl group in this compound could undergo similar complex transformations involving initial electrophilic attack.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] cycloadditions)

Cycloaddition reactions represent a powerful class of transformations for forming cyclic structures. The vinyl moiety of this compound can participate as either the 2π component (dienophile) in a [4+2] cycloaddition or as a participant in a [2+2] photocycloaddition.

The Diels-Alder reaction is a [4+2] cycloaddition involving a conjugated diene and a dienophile. organic-chemistry.orglibretexts.org In this context, the vinyl group of this compound can act as a dienophile, reacting with a 4π-electron diene to form a six-membered ring. The reaction's efficiency is typically enhanced by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. organic-chemistry.org Conversely, the naphthalene moiety itself can act as the diene component. Intermolecular dearomative [4+2] cycloaddition reactions of naphthalenes with vinyl arenes have been achieved using visible-light energy transfer catalysis, yielding bicyclo[2.2.2]octa-2,5-diene scaffolds. nih.gov

[2+2] Cycloadditions are characteristically photochemical reactions that involve the dimerization of two alkene units to form a cyclobutane (B1203170) ring. libretexts.org For stilbene (B7821643) and its derivatives, [2+2] photocycloaddition is a well-documented reaction that competes with E/Z isomerization and photocyclization to form phenanthrenes. nih.govacs.org It is suggested that these intermolecular cycloadditions occur primarily through the excited state of the (E)-isomer. nih.gov The conformation of the stilbene derivative is critical, with the (E)-isomer favoring the undesired [2+2] cycloaddition, while the (Z)-isomer is more prone to the desired phenanthrene-forming photocyclization. nih.gov

Table 1: Summary of Potential Cycloaddition Reactions

Polymerization Studies of Vinyl-Containing Monomers

The vinyl group enables this compound to act as a monomer for the synthesis of polymers. Vinylnaphthalenes are considered derivatives of styrene (B11656), and their polymers, poly(vinylnaphthalene)s, are of interest for their unique photophysical properties and potential applications in materials science. chemicalbook.com The polymerization of vinylnaphthalene monomers can be challenging due to the high susceptibility of the naphthalene ring to side reactions under certain conditions. chemicalbook.com

Several polymerization techniques can be considered:

Free Radical Polymerization: This is a common method for vinyl monomers. Research on stilbene-containing acrylate (B77674) monomers has shown that they can be polymerized via free radical polymerization to produce materials with interesting fluorescent properties. tandfonline.com

Anionic Polymerization: Living anionic polymerization of 2-vinylnaphthalene (B1218179) has been achieved, allowing for the synthesis of well-defined polymers with narrow molecular weight distributions. researchgate.net This method offers precise control over the polymer architecture.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT is a versatile controlled radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights and complex architectures, such as block copolymers. mdpi.comresearchgate.net

Coordination Polymerization: Transition metal-based catalysts, including rare-earth metal precursors, have been used to initiate the coordination polymerization of vinylnaphthalenes, in some cases producing highly stereospecific polymers. chemicalbook.com

The incorporation of the bulky and rigid this compound monomer into a polymer backbone would be expected to impart specific properties, such as high thermal stability, a high refractive index, and low moisture absorption, similar to other vinylnaphthalene-based polymers. guidechem.com

Reactivity of the Naphthalene and Methylphenyl Moieties

Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is the primary reaction type for the naphthalene and methylphenyl rings. The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents.

On the Naphthalene Ring: The 2-vinyl substituent is an activating, ortho, para-directing group. However, in the naphthalene system, substitution is heavily favored at the α-positions (C1, C4, C5, C8) over the β-positions (C2, C3, C6, C7) due to the greater stability of the carbocation intermediate formed during α-attack. Therefore, electrophilic attack on the substituted ring is expected to occur primarily at the C1 and C3 positions. Attack on the unsubstituted ring would likely occur at the C5 and C8 positions.

On the Methylphenyl Ring: The methyl group is a weakly activating, ortho, para-directing group. The vinylnaphthalene substituent is also activating and ortho, para-directing. The combined effect would direct incoming electrophiles to the positions ortho to the methyl group and ortho and para to the vinylnaphthalene group. Steric hindrance from the bulky vinylnaphthalene group would likely favor substitution at the position para to the vinylnaphthalene group (which is also ortho to the methyl group).

Functionalization for Property Modulation

The synthesis of derivatives through the functionalization of the aromatic rings is a key strategy for modulating the electronic and photophysical properties of stilbene-like molecules. nih.gov Introducing electron-donating or electron-withdrawing groups can significantly alter properties like fluorescence and conductivity.

For example, creating donor-π-acceptor (D-π-A) structures in stilbene derivatives has been shown to be an effective way to tune fluorescence emission across the visible spectrum. tandfonline.com By analogy, nitration or halogenation of the naphthalene or tolyl rings, followed by further transformations (e.g., reduction of a nitro group to an amine), could be used to install donor or acceptor groups onto the this compound framework. Synthetic strategies such as the Wittig reaction, Heck reaction, or Perkin condensation are commonly employed to build the core stilbene scaffold with pre-functionalized aromatic rings. acs.orgnih.gov An array of stilbene and dihydrostilbene derivatives have been synthesized and evaluated for various applications, demonstrating the modularity of this chemical scaffold. nih.govacs.org Oxidative rearrangement of the stilbene core itself is another pathway to novel functionalized diaryl structures. nih.gov

Table 2: Compound Names Mentioned in the Article

Photochemical Transformations

The reactivity of this compound under photochemical conditions is dominated by the stilbene-like core, which allows for two primary competing processes: reversible cis-trans isomerization and irreversible photocyclization.

Like other stilbene derivatives, this compound can undergo photoisomerization, a reversible reaction that interconverts the trans (E) and cis (Z) isomers upon irradiation with light. wikipedia.orgmdpi.com The process is initiated by the absorption of a photon, which promotes the molecule to an excited electronic state. In this excited state, the rotational barrier around the central carbon-carbon double bond is significantly reduced, allowing for rotation to a perpendicular conformation. From this state, the molecule can relax back to the ground state as either the cis or trans isomer. caltech.edu

The trans isomer is typically the more thermodynamically stable form due to reduced steric hindrance. The photoisomerization process is crucial as the subsequent photocyclization reaction can only proceed from the cis isomer. wikipedia.orgnih.gov Therefore, even when starting with the pure trans isomer, irradiation leads to the formation of a photostationary state, a mixture of cis and trans isomers, from which the cis conformer can then cyclize. mdpi.com

Detailed studies on the parent structure, β-styrylnaphthalene (2-styrylnaphthalene), have revealed complex isomerization behavior. Research has shown that both singlet and triplet excited states are involved in the direct isomerization process. caltech.edu An unusual "negative" wavelength effect on the quantum yield of trans→cis isomerization was observed, which has been interpreted as evidence for multiple, non-interconvertible conformers in the excited state. caltech.edu The efficiency of isomerization can also be influenced by the presence of triplet sensitizers; however, for some sensitizers like benzophenone, energy transfer to β-styrylnaphthalene is inefficient, suggesting that the excitation may be localized on the naphthalene portion of the molecule. caltech.edu

The most significant photochemical transformation for stilbenoids is the Mallory reaction, an oxidative photocyclization that converts diarylethenes into phenanthrenes and other polycyclic aromatic hydrocarbons. wikipedia.orgmdpi.com This reaction is a powerful tool in organic synthesis for creating extended aromatic systems. researchgate.net

The mechanism involves three key steps:

Photoisomerization : The initial trans-2-[2-(4-Methylphenyl)vinyl]naphthalene is converted to its cis isomer upon irradiation. nih.gov

Electrocyclization : The cis isomer, in an excited state, undergoes a conrotatory 6π-electron electrocyclization to form a transient dihydrophenanthrene-type intermediate. wikipedia.org

Oxidation : This intermediate is thermally unstable and, in the absence of an oxidizing agent, can revert to the cis-stilbene. wikipedia.org However, in the presence of an oxidant such as iodine or oxygen, it is irreversibly oxidized to the stable, aromatic phenanthrene (B1679779) derivative. acs.orgnih.gov The iodine also serves as a catalyst, as the hydrogen iodide (HI) formed during aromatization is oxidized back to I₂ by dissolved oxygen. nih.gov

For this compound, the photocyclization can theoretically lead to two different regioisomeric products, as the ring closure can occur at two distinct positions on the naphthalene ring system. The expected products are derivatives of chrysene (B1668918) and benzo[c]phenanthrene. The regioselectivity is generally governed by steric factors and the stability of the resulting aromatic system. mdpi.com

Table 1: Potential Photocyclization Products of this compound
ReactantPotential Product 1Potential Product 2
This compound2-Methylchrysene5-Methylbenzo[c]phenanthrene

Recent studies have also revealed that the conventional Mallory reaction pathway can be modified. Under certain conditions, some diarylethenes can undergo a photorearrangement to yield naphthalenes or other bicyclic products instead of the expected tricyclic phenanthrene derivatives, representing a novel deviation from the classical mechanism. nih.gov

Metal-Catalyzed Transformations and Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wiley.comyoutube.com While transformations of the robust, pre-formed hydrocarbon skeleton of this compound using these methods are not extensively documented, such reactions are fundamental to the synthesis of the molecule itself and its analogues.

The synthesis of stilbenoid structures frequently employs palladium-catalyzed reactions like the Heck, Suzuki, or Stille couplings. youtube.com For example, this compound could be synthesized via a Heck reaction between 2-vinylnaphthalene and 4-iodotoluene, or alternatively, between 2-bromonaphthalene (B93597) and 4-methylstyrene.

Transformations on related stilbenoid systems highlight the potential for derivatization. For instance, the Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, has been successfully used to synthesize novel styryl-thiophene benzylamines from a corresponding chloro-substituted thienostilbene precursor. mdpi.com This demonstrates that functional groups can be introduced onto the aromatic rings of the stilbene core, a strategy that could be applied to create derivatives of this compound with altered electronic or photophysical properties. The development of cross-coupling reactions involving challenging partners, such as secondary alkyl halides, continues to expand the synthetic possibilities for complex molecules. nih.gov

Development of Novel Synthetic Transformations and Reaction Mechanisms

Research into the reactivity of naphthalene and stilbene derivatives continues to uncover novel transformations and provide deeper mechanistic understanding.

One such transformation is the photochemical reduction of the naphthalene moiety. Studies have shown that photo-excited naphthalene and its derivatives can be reduced by triethylamine (B128534) to form dihydronaphthalenes. rsc.org This reaction is believed to proceed through an electron-transfer mechanism and represents a non-traditional way to alter the aromatic system of a molecule like this compound. rsc.org

Another area of development is in photocatalyzed cycloadditions . While the Mallory reaction involves a 6π-electrocyclization, the vinyl group in the molecule can also participate in other types of cycloadditions. Intermolecular [2+2] cycloadditions of styrenes, which are often inefficient via direct irradiation, can be effectively promoted by visible-light photocatalysis. nih.gov This method allows for the controlled heterodimerization of different olefins to form unsymmetrically substituted cyclobutane rings and could potentially be applied to the styryl moiety of the target compound. nih.gov The stereochemistry and feasibility of cycloaddition reactions are governed by the principles of frontier molecular orbital theory. libretexts.orglibretexts.org

Furthermore, detailed mechanistic investigations into the classic Mallory reaction have revealed competitive pathways and novel intermediates. Studies on cis-isomers of styrylnaphthalenes have shown a direct competition between photoisomerization back to the trans form and photocyclization. researchgate.netscilit.com In some cases, the formation of side products resulting from hydrogen shifts in the dihydrophenanthrene intermediate has been detected, indicating that the reaction landscape is more complex than traditionally depicted. scilit.com As mentioned previously, the discovery that the Mallory reaction can be "switched" to produce bicyclic naphthalenes instead of tricyclic phenanthrenes under specific structural conditions represents a significant development in understanding and controlling the reaction mechanisms of diarylethenes. nih.gov

Applications in Advanced Functional Materials Research

Organic Semiconductors and Optoelectronic Devices

Naphthalene-based frameworks are foundational to a class of organic semiconductors known for their potential in electronic and optoelectronic devices. acs.orggoogle.com These materials are investigated for their charge-carrying capabilities, which arise from the delocalized π-electron systems. The vinyl linkage in 2-[2-(4-Methylphenyl)vinyl]naphthalene extends this conjugation, a common strategy for tuning the electronic energy levels (HOMO/LUMO) and enhancing charge carrier mobility. Research into analogous compounds suggests that this molecular design could be beneficial for applications in OLEDs, OFETs, and OPVs.

Organic Light-Emitting Diodes (OLEDs)

Naphthalene (B1677914) derivatives are widely utilized as building blocks for blue-light-emitting materials in OLEDs due to their wide bandgap and high photoluminescence efficiency. griffith.edu.au Copolymers based on 1,4-naphthalene have been synthesized and explored as guest materials in a poly(9-vinyl carbazole) (PVK) host for blue-emitting OLEDs. By manipulating the molecular geometry through the incorporation of different comonomers, researchers have been able to tune the emission color and device performance. griffith.edu.au

For instance, a copolymer named PNP(1,4)-TF, which features a twisted structural geometry, has been shown to be a promising guest material for blue-color OLEDs when blended with a PVK host. griffith.edu.au The performance of such devices highlights the potential of naphthalene-based emitters.

Table 1: Performance of a Representative Naphthalene-Based Polymer OLED

Emitter (wt% in PVK) Emission Peak (nm) Max. Luminance (cd/m²) Luminous Efficiency (cd/A) External Quantum Efficiency (EQE) (%)
PNP(1,4)-TF (6%) ~450 >3500 ~1.8 ~1.0

Data derived from studies on analogous 1,4-naphthalene-based copolymers. griffith.edu.au

Furthermore, red-emitting thermally activated delayed fluorescence (TADF) emitters incorporating a 2,3-indole-annulated naphthalene imide structure have achieved remarkable performance. One such emitter, NMI-Ind-PTZ, demonstrated a maximum external quantum efficiency (EQE) of 23.6% and high luminance, underscoring the versatility of naphthalene-based cores in achieving high-performance OLEDs across the visible spectrum. researchgate.netrsc.org

Organic Field-Effect Transistors (OFETs)

The naphthalene framework is a key component in materials designed for n-channel (electron-transporting) OFETs, which are essential for developing complementary circuits. acs.orgacs.org While many organic semiconductors are p-type (hole-transporting), the development of stable n-type materials is crucial for advanced electronics. Materials based on 1,4,5,8-naphthalene tetracarboxylic dianhydride (NTCDA) have shown electron mobilities that are significant for n-type organic semiconductors, with values reaching up to 3 × 10⁻³ cm² V⁻¹ s⁻¹. acs.org

The performance of these naphthalene-based OFETs is highly dependent on the molecular packing and film morphology, which can be influenced by fabrication conditions like substrate temperature during vacuum deposition. acs.org The structural characteristics of this compound suggest it could exhibit semiconducting properties, though its specific performance as either a p-type or n-type material would require experimental validation.

Organic Photovoltaics (OPVs) and Solar Cells

A device using a dye named YF02, which incorporates a diphenylamine (B1679370) donor and a 2,6-disubstituted naphthalene, achieved a power conversion efficiency (PCE) of 5.29% with a notably high Voc of over 0.80 V. rsc.org

Table 2: Performance of Representative Naphthalene-Based Dye-Sensitized Solar Cells

Dye Jsc (mA/cm²) Voc (V) Fill Factor (FF) PCE (η%)
YF02 10.27 0.807 0.64 5.29
YF04 9.77 0.686 0.60 4.03

Data from research on naphthalene-based donor-π-acceptor dyes. rsc.org

More recently, fused-ring electron acceptors for non-fullerene organic solar cells have been constructed using a naphthalene core. A naphthalene-based acceptor, when paired with a PBDB-T donor, yielded a PCE of 9.43%, demonstrating that minor structural variations, such as replacing a benzene (B151609) with a naphthalene ring in the core, can significantly impact photovoltaic performance. nih.gov

Organic Luminogenic Materials and Fluorescent Probes

The inherent fluorescence of the naphthalene moiety makes its derivatives excellent candidates for luminogenic materials and probes. The emission properties can be finely tuned by chemical modification, leading to applications in chemical sensing and biological imaging. The stilbene-like structure of this compound suggests it is likely to be fluorescent, a key characteristic for these applications.

Fluorescent Sensors for Analytical Applications

Naphthalene-based fluorescent probes have been developed for the selective detection of various analytes, including metal ions and small molecules. These sensors often operate on mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), where the presence of the analyte modulates the fluorescence output (turn-on or turn-off).

Bioimaging Probes (Research Potential)

The development of fluorescent probes for bioimaging is a rapidly growing field of research. Naphthalene-based probes are attractive due to their photostability and tunable emission wavelengths. Probes have been designed for imaging specific organelles or tracking dynamic processes within living cells.

Research has demonstrated a mitochondrial-targeted fluorescent probe based on a (hydroxynaphthalen-2-yl)vinyl structure for imaging pH fluctuations in live cells. nih.gov This probe exhibited a large Stokes shift, which is beneficial for reducing background interference in imaging applications. Another study reported a two-photon fluorescent probe, also based on a naphthalene derivative, for the detection and imaging of thiophenols in living cells and tissues. researchgate.net The successful application of these structurally related compounds in cellular imaging suggests a strong research potential for this compound and its derivatives as scaffolds for new bioimaging agents. rsc.orgnih.gov

Lack of Publicly Available Research on "this compound" for Specified Advanced Material Applications

Despite a comprehensive search of scientific literature and databases, there is a notable absence of specific research findings for the chemical compound This compound within the advanced functional materials research areas outlined in the user's request. The requested topics included its application in chiral materials, enantiodiscrimination, host-guest systems, organic thin films, self-assembly processes, and environmental remediation.

Extensive queries have failed to locate published studies, articles, or data tables detailing the use or investigation of This compound for these specific purposes. The available literature focuses on related but distinct compounds, such as 2-vinylnaphthalene (B1218179) and other naphthalene derivatives. For instance, while there is research on the adsorption of naphthalene and its simpler derivatives for environmental cleanup, and on the creation of chiral polymers from other vinyl-aromatic compounds, this body of work does not extend to the specific molecule of interest.

Similarly, searches for its involvement in supramolecular assemblies, host-guest chemistry, or the formation of organic thin films did not yield any relevant results for This compound .

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings as no such data appears to be publicly available for this particular compound in the specified contexts.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-[2-(4-Methylphenyl)vinyl]naphthalene with high purity?

  • Methodological Answer : The compound can be synthesized via a Wittig reaction, coupling 4-methylbenzaldehyde with a naphthalene-derived phosphonium salt. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Purity should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (¹H/¹³C) to verify the absence of unreacted precursors or byproducts. For structural validation, single-crystal X-ray diffraction (using SHELX programs for refinement ) is recommended.

Q. How should researchers characterize the electronic properties of this compound?

  • Methodological Answer : UV-Vis spectroscopy (in solvents like dichloromethane or THF) can identify π→π* transitions, while cyclic voltammetry (using a three-electrode setup with Ag/AgCl reference) measures redox potentials. Computational methods (DFT with B3LYP/6-31G* basis sets) can predict HOMO-LUMO gaps and compare experimental data. Ensure solvent degassing to avoid oxygen interference in electrochemical measurements.

Q. What toxicological screening protocols apply to this compound in early-stage research?

  • Methodological Answer : Follow the ATSDR systematic review framework for naphthalene derivatives :

  • Step 1 : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity).
  • Step 2 : Use controlled animal studies (rodent models) for acute exposure, monitoring respiratory, hepatic, and renal endpoints .
  • Step 3 : Apply risk-of-bias assessment tools (e.g., Table C-7 for animal studies ) to validate data quality.

Advanced Research Questions

Q. How can conflicting data on the compound’s photostability be resolved?

  • Methodological Answer : Discrepancies often arise from experimental variables (e.g., light source intensity, solvent polarity). Standardize testing using a solar simulator (AM1.5G spectrum) and track degradation via HPLC-MS. Compare results under inert (N₂) vs. aerobic conditions to isolate oxidation pathways. Cross-validate with computational models (TD-DFT for excited-state behavior) .

Q. What strategies optimize crystal growth for X-ray diffraction studies of this compound?

  • Methodological Answer : Employ vapor diffusion (e.g., sitting-drop method with dichloromethane/pentane) to slow crystallization. For challenging cases, use SHELXD for phase problem resolution and SHELXL for refinement, ensuring anisotropic displacement parameters for heavy atoms . If twinning occurs, merge data from multiple crystals or apply twin-law correction in refinement software.

Q. How do substituent effects (e.g., methyl vs. methoxy groups) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Perform comparative Suzuki-Miyaura couplings with substituted aryl halides. Use kinetic studies (NMR monitoring) to assess electronic effects on reaction rates. Steric impacts can be quantified via X-ray crystallography or DFT calculations (e.g., Tolman cone angles for ligands). Reference systematic review criteria (Table B-1 ) to ensure consistent biological endpoint measurements in related derivatives.

Q. What advanced statistical methods address variability in toxicokinetic data across species?

  • Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate rodent data to humans. Use Bayesian meta-analysis to integrate heterogeneous datasets, weighting studies by their risk-of-bias scores (e.g., Table C-6 ). Sensitivity analysis identifies covariates (e.g., metabolic enzyme expression) driving interspecies differences .

Data Interpretation & Reporting

Q. How should researchers document synthesis yields and purity to meet reproducibility standards?

  • Methodological Answer : Report yields as isolated masses (with theoretical maxima) and purity as HPLC area percentages (≥95%). Include NMR chemical shifts (δ in ppm), coupling constants (J in Hz), and integration ratios. For crystallography, deposit CIF files in the Cambridge Structural Database and cite SHELX refinement parameters .

Q. What criteria determine the inclusion/exclusion of toxicological studies in systematic reviews?

  • Methodological Answer : Use the ATSDR inclusion matrix (Table B-1 ), prioritizing peer-reviewed studies with defined exposure routes (inhalation, oral, dermal) and controlled variables. Exclude studies with unverified compound purity or inadequate randomization (per Table C-7 ). Non-peer-reviewed data require tripartite expert validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.